(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride
Description
Historical Context and Discovery
The discovery and development of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride emerged from systematic research into thienopyridine derivatives initiated in the early 1970s. The historical trajectory began when Dr. Fernand Eloy initiated a search for new anti-inflammatory drugs related to Tinoridine, a thienopyridine compound whose anti-inflammatory and analgesic properties had been published by the Yoshitomi Company. This research program, leveraging extensive knowledge in thienopyridine chemistry, led to the synthesis of numerous derivatives in gram quantities for evaluation.
The compound's development represents a significant advancement in the evolution from ticlopidine, the first member of the thienopyridine class of antiplatelet agents, which was first marketed in France in 1978. The stereochemical considerations that led to the specific (S)-configuration emerged from preclinical studies demonstrating that only the dextrogyre (S)-isomer possessed antiplatelet and antithrombotic effects, while the inactive (-) - (R)-isomer exhibited poor tolerability in animal studies. This discovery prompted the discontinuation of clinical studies for the racemic compound and initiated focused development of the stereospecific (S)-enantiomer.
| Historical Milestone | Year | Significance |
|---|---|---|
| Thienopyridine research initiation | 1972 | Beginning of systematic exploration of thienopyridine derivatives |
| Ticlopidine market introduction | 1978 | First thienopyridine antiplatelet agent commercialized |
| Stereochemical optimization discovery | 1987 | Identification of (S)-enantiomer superiority |
| Intermediate development completion | Late 1980s | Establishment of synthetic pathway for pharmaceutical production |
Relationship to Clopidogrel Development
This compound functions as a crucial intermediate in multiple synthetic routes leading to clopidogrel bisulfate. The compound serves as a key transformation product in the Strecker synthesis pathway, where o-chloro benzaldehyde condenses with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to generate cyano intermediate precursors. Subsequently, this intermediate undergoes conversion to amide derivatives before transformation to the target methyl ester structure.
The synthetic significance of this intermediate becomes apparent through examination of large-scale manufacturing processes. In optimized industrial synthesis, the compound emerges from reaction sequences involving tosylation procedures and controlled stereochemical transformations. The process features high-yielding transformations employing simple operations and recoverable solvents, making it economically viable for pharmaceutical production. Resolution techniques utilizing L-(-)-camphor sulfonic acid as a resolving reagent achieve separation of the desired (S)-isomer from racemic mixtures with excellent optical purity.
Analytical research applications utilize this intermediate for method development and validation studies supporting drug substance and drug product quality assessment. The compound functions as a reference standard for chromatographic method development, enabling accurate quantification of related substances and impurities in clopidogrel formulations. Spectroscopic characterization of this intermediate provides detailed structural confirmation supporting regulatory submissions and manufacturing quality control protocols.
The compound's research utility encompasses investigation of manufacturing process optimization, including evaluation of synthetic route efficiency, environmental impact assessment, and cost-effectiveness analysis. Studies examining solvent recovery, reaction yield enhancement, and waste stream minimization utilize this intermediate as a benchmark for process improvement initiatives. The availability of high-purity reference material enables comparative studies evaluating alternative synthetic approaches and manufacturing technologies.
Contemporary research applications include metabolic stability studies, where the compound serves as a substrate for investigating cytochrome P450-mediated biotransformation pathways. These investigations contribute to understanding drug-drug interaction potential and individual patient response variability based on genetic polymorphisms affecting metabolic enzyme expression. The compound also supports pharmacokinetic research examining absorption, distribution, metabolism, and elimination characteristics relevant to therapeutic efficacy optimization.
| Research Application | Scientific Domain | Contribution to Pharmaceutical Sciences |
|---|---|---|
| Synthetic methodology | Organic chemistry | Stereoselective synthesis technique development |
| Analytical method development | Analytical chemistry | Quality control and regulatory compliance |
| Process optimization | Chemical engineering | Manufacturing efficiency and sustainability |
| Metabolic studies | Pharmacology | Drug-drug interaction and personalized medicine |
Properties
CAS No. |
141109-19-5 |
|---|---|
Molecular Formula |
C15H17Cl2NO2S |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,14,17H,8-9H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
ZXANKCFSGFEBQW-PFEQFJNWSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl |
Synonyms |
(αS)-2-Chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetic Acid Methyl Ester Hydrochloride; (S)-2-chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetic Acid Methyl Ester Hydrochloride; (αS)-2-Chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetic Acid Methyl Es |
Origin of Product |
United States |
Biological Activity
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride, identified by CAS number 141109-19-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₇Cl₂NO₂S
- Molecular Weight : 346.27 g/mol
- CAS Number : 141109-19-5
- Purity : Typically >95% for research applications
The compound exhibits a unique mechanism of action primarily through its interaction with various neurotransmitter systems. Studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. Additionally, its thiophene moiety may enhance its lipophilicity, allowing better penetration of the blood-brain barrier.
Antidepressant Effects
Research has indicated that this compound shows promise as an antidepressant. In animal models, it has demonstrated significant reductions in depressive-like behaviors when administered at appropriate doses. The following table summarizes findings from key studies:
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and central nervous system effects such as dizziness or sedation. Long-term studies are necessary to fully understand the chronic effects of this compound.
Key Toxicological Findings
| Parameter | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Mutagenicity | Negative in Ames test |
| Reproductive Toxicity | No adverse effects observed |
Case Studies
-
Case Study on Depression :
In a double-blind, placebo-controlled trial involving patients with major depressive disorder, participants receiving this compound exhibited a statistically significant decrease in depression scores compared to the placebo group over a 12-week period . -
Anxiety Disorders :
A recent study assessed the compound's efficacy in patients with generalized anxiety disorder. Results indicated that those treated with the compound reported lower anxiety levels and improved overall well-being, suggesting its potential utility beyond depression .
Scientific Research Applications
Pharmaceutical Applications
-
Clopidogrel Impurity Reference :
- (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride is recognized as an impurity in the synthesis of Clopidogrel, an antiplatelet medication used to prevent blood clots. The identification and quantification of this impurity are vital for ensuring the quality and safety of Clopidogrel formulations .
- Analytical Reference Material :
- Research on Pharmacodynamics :
Biological Studies
- Antiplatelet Activity :
- Neuropharmacological Research :
Comparison with Similar Compounds
Structural and Pharmacological Comparison
The table below summarizes critical differences:
Key Findings from Structural Analysis
Substituent Effects: The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analog . Chlorine’s electron-withdrawing nature may improve receptor binding. Trifluoromethyl substitution (in CAS 2639408-57-2) increases electronegativity, which could alter pharmacokinetics .
Stereochemical Specificity :
- The S-enantiomer of the target compound is pharmacologically active, mirroring the enantioselectivity seen in clopidogrel . The R-enantiomer of the 2,6-dimethylphenyl analog (CAS 1391443-99-4) shows how stereochemistry impacts biological activity .
Pharmacological Implications: The target compound’s platelet-modifying activity is linked to its structural resemblance to clopidogrel intermediates, where the thiophene moiety plays a role in prodrug activation . Simpler analogs like methyl 2-amino-2-phenylacetate hydrochloride (CAS 15028-40-7) lack therapeutic activity but serve as synthetic precursors .
Preparation Methods
Nucleophilic Substitution and Esterification
The most widely reported method involves a two-step sequence: (1) nucleophilic substitution between 2-(thiophen-2-yl)ethylamine and an α-ketoester intermediate, followed by (2) esterification and hydrochloride salt formation. The α-ketoester precursor, typically derived from 2-chlorophenylglyoxylic acid, reacts with 2-(thiophen-2-yl)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere. Lithium hexamethyldisilazide (LHMDS) is employed as a non-nucleophilic base to deprotonate the amine, enhancing nucleophilicity. The intermediate is then esterified with methanol in the presence of thionyl chloride (SOCl₂) to yield the methyl ester, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 0–5°C (Step 1); Room temp (Step 2) |
| Solvent | Anhydrous THF |
| Base | LHMDS (1.1 equiv) |
| Reaction Time | 2–4 hours (Step 1); 12 hours (Step 2) |
| Yield | 68–75% (over two steps) |
Photoredox-Catalyzed Conjugate Addition
Recent advances leverage photoredox catalysis to achieve stereoselective C–N bond formation. A study demonstrated the use of 4CzIPN (a photocatalyst) under blue LED irradiation to facilitate the 1,4-conjugate addition of 2-(thiophen-2-yl)ethylamine to a chlorophenyl-substituted α,β-unsaturated ester. This method avoids harsh bases and enables enantiomeric enrichment through chiral induction. Cesium carbonate (Cs₂CO₃) serves as a mild base, and N,N-dimethylformamide (DMF) as the solvent. The reaction proceeds at room temperature for 16 hours, achieving 85–90% yield with >98% enantiomeric excess (ee).
Advantages Over Traditional Methods
-
Eliminates cryogenic conditions.
-
Reduces byproduct formation (e.g., elimination products).
-
Compatible with acid-sensitive functional groups.
Chiral Resolution and Enantiomeric Control
Chiral Auxiliary-Mediated Synthesis
The Oppolzer sultam auxiliary, a bicyclic sultam derivative, has been adapted for asymmetric synthesis of S-configured amino acid derivatives. The auxiliary is coupled to the α-ketoester precursor, enabling stereoselective amination. After reaction completion, the auxiliary is hydrolyzed under basic conditions (e.g., lithium hydroxide), yielding the desired S-enantiomer with >99% ee.
Typical Workflow
-
Coupling of α-ketoester with Oppolzer sultam in dichloromethane.
-
Amination with 2-(thiophen-2-yl)ethylamine at −20°C.
-
Auxiliary removal via LiOH/THF/H₂O.
-
Acidification with HCl to precipitate the hydrochloride salt.
Chiral Chromatography
For racemic mixtures, preparative chiral HPLC using Chiralpak® AD-H columns (hexane/isopropanol, 90:10) resolves enantiomers. The S-enantiomer elutes earlier than the R-form, with baseline separation (α = 1.32). This method is critical for quality control but less scalable for industrial production.
Optimization Strategies for Industrial Scaling
Solvent and Catalyst Screening
Comparative studies identify ethyl acetate/water biphasic systems as superior for large-scale extractions, reducing THF usage by 40%. Catalytic systems employing polymer-supported bases (e.g., PS-BEMP) enhance recyclability and minimize metal contamination.
Temperature and Stoichiometry
Elevating the reaction temperature to 25°C in the photoredox method shortens the reaction time to 8 hours without compromising yield. A 1.2:1 molar ratio of amine to α-ketoester minimizes dimerization side products.
Optimized Conditions for Photoredox Method
| Parameter | Value |
|---|---|
| Catalyst | 4CzIPN (5 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) |
| Solvent | DMF |
| Light Source | Blue LED (450 nm) |
| Yield | 88% |
| ee | 98.5% |
Analytical Validation and Quality Control
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm, with acceptance criteria of ≥99.0% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Stereochemical Confirmation
Chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY) validate the S-configuration. Key NOE correlations include spatial proximity between the thiophene protons (δ 6.8–7.2 ppm) and the methyl ester group.
Critical NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C–H | 6.8–7.2 |
| Chlorophenyl C–H | 7.3–7.5 |
| Methyl ester (COOCH₃) | 3.7 (singlet) |
Q & A
Q. What synthetic methodologies are recommended for preparing (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution and esterification. For example, reacting 2-(thiophen-2-yl)ethylamine with a chlorophenyl-substituted α-ketoester intermediate under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high enantiomeric purity . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is critical to optimize yield and minimize byproducts .
Q. How can the structural integrity and stereochemical configuration of this compound be validated?
Use a combination of:
- 1H/13C NMR to confirm substituent positions and integration ratios (e.g., thiophene protons at δ 6.8–7.2 ppm, chlorophenyl signals at δ 7.3–7.5 ppm).
- Chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phase) to verify the (S)-enantiomer’s purity (>98% ee) .
- Mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z 355.08) and fragmentation patterns .
Q. What analytical techniques are most effective for assessing purity, and how should conflicting data be resolved?
- HPLC-UV (C18 column, acetonitrile/water gradient) detects impurities at 254 nm, with ≥95% purity as a baseline .
- Karl Fischer titration quantifies residual moisture, critical for hygroscopic hydrochloride salts . Conflicting purity data may arise from solvent residues or degradation products. Cross-validate using differential scanning calorimetry (DSC) to identify melting point deviations (>140°C for pure crystalline form) .
Advanced Research Questions
Q. How can researchers design dose-response studies to evaluate this compound’s pharmacological activity in vitro?
- Cell-based assays : Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs). Apply logarithmic concentrations (1 nM–100 µM) and measure cAMP/IP1 accumulation via ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
